p-(Phenylazo)phenyl isocyanide
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Overview
Description
p-(Phenylazo)phenyl isocyanide is an organic compound characterized by the presence of both an azo group (-N=N-) and an isocyanide group (-NC)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylazo)phenyl isocyanide typically involves the reaction of p-(phenylazo)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction leads to the formation of the isocyanide group through a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often employs the dehydration of formamides using reagents like phosphorus oxychloride and triethylamine in dichloromethane. This method is favored for its high yield and applicability on a large scale .
Chemical Reactions Analysis
Types of Reactions
p-(Phenylazo)phenyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions
Major Products
Oxidation: Formation of isocyanates.
Reduction: Formation of amines.
Substitution: Formation of substituted isocyanides and other derivatives
Scientific Research Applications
p-(Phenylazo)phenyl isocyanide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique reactivity
Mechanism of Action
The mechanism of action of p-(Phenylazo)phenyl isocyanide involves its ability to form covalent bonds with various molecular targets. The isocyanide group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive molecules and catalysts. The compound’s interaction with enzymes and other proteins can inhibit their function, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanide
- p-Tolyl isocyanide
- 2-Isocyanopyrimidine
Uniqueness
p-(Phenylazo)phenyl isocyanide is unique due to the presence of both an azo and an isocyanide group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality is not commonly found in other isocyanides, making it a valuable compound for specialized applications .
Properties
CAS No. |
22287-69-0 |
---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-isocyanophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H9N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H |
InChI Key |
NCIOYHPFZVZTGJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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